molecular formula C11H13BrN2O B8546744 5-(3-Bromo-phenyl)-5-methyl-5,6-dihydro-2H-[1,4]oxazin-3-ylamine

5-(3-Bromo-phenyl)-5-methyl-5,6-dihydro-2H-[1,4]oxazin-3-ylamine

Cat. No.: B8546744
M. Wt: 269.14 g/mol
InChI Key: FKYPQKDHQAUWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Bromo-phenyl)-5-methyl-5,6-dihydro-2H-[1,4]oxazin-3-ylamine is a useful research compound. Its molecular formula is C11H13BrN2O and its molecular weight is 269.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

5-(3-bromophenyl)-5-methyl-2,6-dihydro-1,4-oxazin-3-amine

InChI

InChI=1S/C11H13BrN2O/c1-11(7-15-6-10(13)14-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3,(H2,13,14)

InChI Key

FKYPQKDHQAUWMO-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC(=N1)N)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-(3-bromo-phenyl)-5-methyl-morpholine-3-thione (5 g, 17.5 mmol) in MeOH/NH3 (110 ml) were added at room temperature t-BuOOH (28 ml, 65%) and NH4OH (47 ml, 25%). The mixture was stirred overnight, quenched with aqueous Na2S2O3 solution, concentrated in vacuo to remove the methanol solution and extracted with EtOAc (3×30 ml). The organic phase was dried with Na2SO4 and concentrated in vacuo to give the crude product, which was purified by preparative HPLC [column: Venusil XBP-C18, 250×21.2 mm, 10 μm; injection volume: 10 ml/injection; mobile phase: CH3CN/H2O=10 to 35% (0.1% formic acid) gradient for 15 min, washed with 95% CH3CN for 4 min, back to 10% balance for 4 min] to give the title compound in the form of a formic acid salt. 1H-NMR (300 MHz, DMSO-d6): 9.99 (s, 1H), 8.39 (s, 1H), 7.65 (s, 1H), 7.55 (d, 1H), 7.47 (d, 1H), 7.39 (t, 1H), 4.46 (s, 2H), 4.05 (d, 1H), 3.85 (d, 1H), 1.55 (s, 3H).
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5 g
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28 mL
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47 mL
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110 mL
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solvent
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Synthesis routes and methods II

Procedure details

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